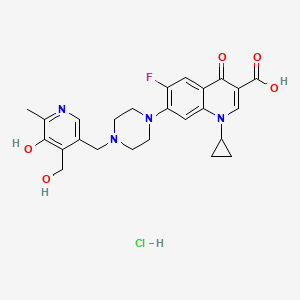

Fgfr1/vegfr2-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fgfr1/vegfr2-IN-1 is a dual inhibitor targeting both fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor 2 (VEGFR2). These receptors are crucial in regulating angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting these receptors, this compound aims to disrupt the angiogenesis process, making it a promising candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr1/vegfr2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a pyrrole[2,1-f][1,2,4]triazine ring, which is then modified with various substituents to enhance its inhibitory activity against VEGFR2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization and chromatography to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Fgfr1/vegfr2-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s inhibitory activity against VEGFR2 .

Aplicaciones Científicas De Investigación

Fgfr1/vegfr2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of FGFR1 and VEGFR2, providing insights into the structure-activity relationships of these receptors.

Biology: Employed in cellular and molecular biology studies to investigate the role of FGFR1 and VEGFR2 in angiogenesis and tumor growth.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors that rely on angiogenesis for growth and metastasis.

Industry: Utilized in the development of anti-angiogenic drugs and as a reference compound in drug discovery and development

Mecanismo De Acción

Fgfr1/vegfr2-IN-1 exerts its effects by binding to the ATP-binding pockets of FGFR1 and VEGFR2, preventing their activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways. By blocking these pathways, this compound effectively inhibits endothelial cell proliferation, migration, and tube formation, thereby preventing the formation of new blood vessels required for tumor growth .

Comparación Con Compuestos Similares

Fgfr1/vegfr2-IN-1 is unique in its dual-targeting capability, which sets it apart from other inhibitors that typically target only one receptor. Similar compounds include:

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and KIT.

Sorafenib: Another multi-targeted inhibitor that targets RAF kinase, VEGFR, and PDGFR.

Pazopanib: Targets VEGFR, PDGFR, and KIT, similar to sunitinib and sorafenib

This compound’s dual inhibition of FGFR1 and VEGFR2 provides a broader spectrum of anti-angiogenic activity, making it a valuable compound in cancer therapy research .

Propiedades

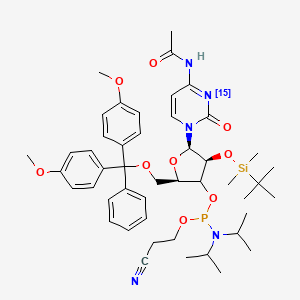

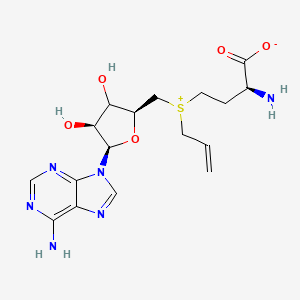

Fórmula molecular |

C26H27N4O6P |

|---|---|

Peso molecular |

522.5 g/mol |

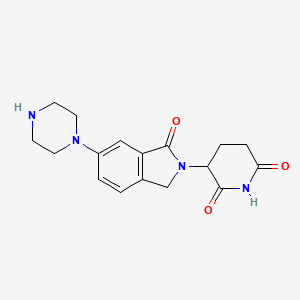

Nombre IUPAC |

3-[diethoxyphosphoryl-[[5-(4-nitrophenyl)-2-phenylpyrazol-3-yl]amino]methyl]phenol |

InChI |

InChI=1S/C26H27N4O6P/c1-3-35-37(34,36-4-2)26(20-9-8-12-23(31)17-20)27-25-18-24(19-13-15-22(16-14-19)30(32)33)28-29(25)21-10-6-5-7-11-21/h5-18,26-27,31H,3-4H2,1-2H3 |

Clave InChI |

GVMCTJQLAUPLQR-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

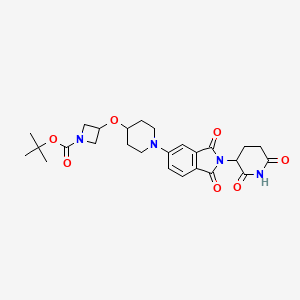

![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)